molecular formula C9H6Cl2N4O B13143039 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one CAS No. 61405-83-2

4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one

Cat. No.: B13143039
CAS No.: 61405-83-2
M. Wt: 257.07 g/mol
InChI Key: FZWAHIACZBNXRP-UHFFFAOYSA-N
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Description

4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the 4-position and a dichlorophenyl group at the 6-position, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 2,4-dichloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The intermediate product is then treated with ammonia to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Various substituted triazine derivatives.

    Oxidation: Oxidized triazine compounds.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazine
  • 2,4-Dichloro-6-(4-aminophenyl)-1,3,5-triazine
  • 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazine-2-thione

Uniqueness

4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

61405-83-2

Molecular Formula

C9H6Cl2N4O

Molecular Weight

257.07 g/mol

IUPAC Name

4-amino-6-(2,4-dichlorophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H6Cl2N4O/c10-4-1-2-5(6(11)3-4)7-13-8(12)15-9(16)14-7/h1-3H,(H3,12,13,14,15,16)

InChI Key

FZWAHIACZBNXRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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